N-epsilon-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

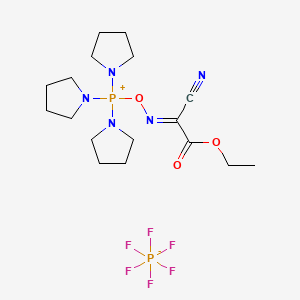

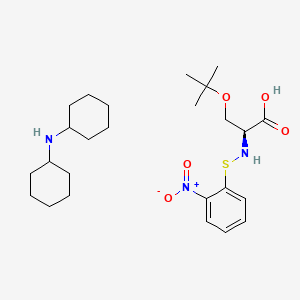

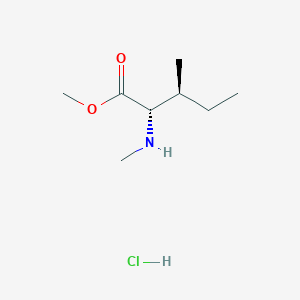

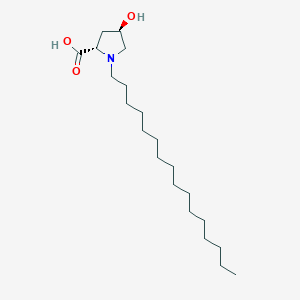

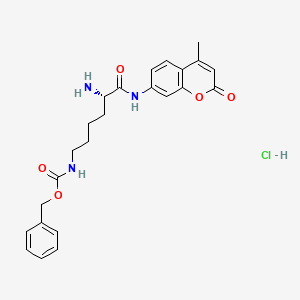

N-epsilon-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C24H28ClN3O5 and its molecular weight is 473.96. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Applications of Amino Acid Derivatives

Drug Delivery Systems

Amino acid derivatives like ε-Polylysine (ɛ-PL) and its structurally related compounds have shown promise in the field of drug delivery. The poly cationic nature of ɛ-PL at physiological pH suggests its potential as a candidate for drug delivery applications due to its biodegradable and non-toxic nature towards humans. Natural occurrences of these compounds, such as those derived from microbial fermentation, offer biocompatible alternatives to synthetic counterparts for medical use, including drug delivery carriers and biological adhesives (Shih, Van, & Shen, 2004).

Lysine Oxidase and Its Applications

L-Lysine α-oxidase is an enzyme acting on L-lysine to yield α-keto-ε-aminocaproic acid. This enzyme exhibits cytotoxic, antitumor, antimetastatic, antiinvasive, antibacterial, and antiviral activities, making it a promising tool for determining the concentration of L-lysine in biological materials. Its unique properties stem from the formation of hydrogen peroxide during the reaction, highlighting its potential in therapeutic applications and as a biomarker for various diseases (Lukasheva & Berezov, 2002).

Synthesis and Applications of Poly(amino acid)s

Highly branched polymers based on poly(amino acid)s, particularly those built from L-lysine, L-glutamic acid, and L-aspartic acid, are explored for biomedical applications. Their biocompatible, biodegradable, and metabolizable nature, along with the ability to form structured dendrimers and hyperbranched polymers, positions them as suitable candidates for gene and drug delivery systems. The structural versatility of these polymers facilitates their application in non-viral gene delivery vectors and inhaled drug delivery systems (Thompson & Scholz, 2021).

Antifibrinolytic Therapy in Surgery

In the context of cardiac surgery, lysine analogs such as tranexamic acid and epsilon-aminocaproic acid are used for their antifibrinolytic properties to reduce bleeding and transfusion requirements. While not directly related to "N-epsilon-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride," this application underscores the medical relevance of lysine derivatives in therapeutic settings, particularly in managing blood loss during surgeries (Engles, 2005).

Properties

IUPAC Name |

benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5.ClH/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17;/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29);1H/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWTUYCOSFLTQR-BDQAORGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B612942.png)